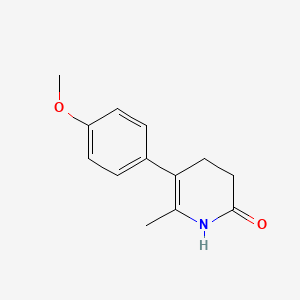
5-(4-Methoxyphenyl)-6-methyl-3,4-dihydropyridin-2(1H)-one
Cat. No. B8538162
Key on ui cas rn:
89733-51-7
M. Wt: 217.26 g/mol
InChI Key: QNLOVDFNIXZURO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04431651
Procedure details


A mixture containing 9 g of 3,4-dihydro-5-(4-methoxyphenyl)-6-methyl-2(1H)-pyridinone, 100 ml of collidine and 38 g of lithium iodide was heated under reflux for 28 hours and then concentrated to dryness on a rotary evaporator. The residue was dissolved in 100 ml of water and again concentrated to dryness on a rotary evaporator; this process was repeated twice to remove the last traces of collidine. The solid residue was dissolved in water and the aqueous solution acidified with concentrated hydrochloric acid. The gummy solid that separated on chilling was collected, washed with water, dried at room temperature, recrystallized from ether-isopropyl alcohol using decolorizing charcoal and then chromatographed over 100 g of silica gel using 5% methanol in ether as eluant to produce 3.1 g of 3,4-dihydro-5-(4-hydroxyphenyl)-6-methyl-2(1H)-pyridinone, m.p. 197°-200° C.
Quantity
9 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:16])[NH:13][C:14]=2[CH3:15])=[CH:5][CH:4]=1.[I-].[Li+]>N1C(C)=CC(C)=CC=1C>[OH:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]2[CH2:10][CH2:11][C:12](=[O:16])[NH:13][C:14]=2[CH3:15])=[CH:7][CH:8]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C(C=C1)C=1CCC(NC1C)=O
|
|
Name
|
|
|
Quantity
|
38 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Li+]
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=C(C=C(C=C1C)C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 28 hours
|
|
Duration
|
28 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness on a rotary evaporator
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in 100 ml of water
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
again concentrated to dryness on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the last traces of collidine
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The solid residue was dissolved in water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The gummy solid that separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on chilling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ether-isopropyl alcohol using
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed over 100 g of silica gel using 5% methanol in ether as eluant
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC1=CC=C(C=C1)C=1CCC(NC1C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 36.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
